molecular formula C17H20N2O4 B11401875 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B11401875
M. Wt: 316.35 g/mol
InChI Key: FDDAJLDJKJHEOT-UHFFFAOYSA-N
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Description

This compound features a propanamide linker connecting a 2-methoxyphenoxy group to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C17H20N2O4/c1-11(22-15-10-6-5-9-14(15)21-2)16(20)18-17-12-7-3-4-8-13(12)19-23-17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20)

InChI Key

FDDAJLDJKJHEOT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C2CCCCC2=NO1)OC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.5 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 7

Cytotoxicity

Recent studies have indicated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects on Cancer Cells : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Results showed that certain derivatives exhibited high cytotoxicity specifically towards MCF-7 cells while sparing non-cancerous cells like L929 .
Cell LineIC50 (µM)Activity
MCF-715High
A54920Moderate
HepG225Moderate

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis. Studies utilizing immunohistochemical techniques have demonstrated increased expression of apoptotic markers such as caspase-3 and cytochrome c in treated cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro tests against bacterial strains such as Escherichia coli and Bacillus subtilis revealed varying degrees of activity:

Bacterial StrainMIC (µg/mL)Activity Level
E. coli50Moderate
B. subtilis30High

The structure–activity relationship indicates that the methoxy group significantly enhances the antibacterial activity compared to other substituents .

Case Studies

  • Study on Benzoxazole Derivatives : A comprehensive study evaluated a series of benzoxazole derivatives for their cytotoxic and genotoxic activities. It was found that derivatives with specific substitutions exhibited selective toxicity towards cancer cells while being non-toxic to normal cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar compounds where the presence of electron-donating groups was correlated with increased antibacterial efficacy. This study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

The compound 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide , also known by its CAS number 898615-99-1, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that specific modifications to the benzoxazole moiety improved potency against breast cancer cells, suggesting a pathway for developing targeted cancer therapies .

Neuropharmacology

The potential neuropharmacological applications of this compound are noteworthy. Its ability to influence neurotransmitter systems has been explored in the context of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, a common feature in neurodegenerative conditions such as Alzheimer's disease. The mechanism involves modulation of oxidative stress markers and inflammatory responses .

Agricultural Chemistry

This compound's herbicidal properties have been investigated, with findings suggesting efficacy against certain weed species.

Case Study: Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively reduce weed populations in agricultural settings without adversely affecting crop yields. This suggests a potential for developing eco-friendly herbicides .

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
NeuroprotectiveSH-SY5Y (Neuronal Cells)20
HerbicidalVarious Weed Species30

Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Benzoxazole SubstitutionIncreased potency against cancer cells
Methoxy Group VariationEnhanced neuroprotective effects

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Acetamide

  • Structural Difference : Acetamide (two-carbon chain) vs. propanamide (three-carbon chain) linker.
  • Molecular Formula : C₁₆H₁₈N₂O₄.
  • Molecular Weight : 302.32 g/mol.
  • Key Features : The shorter acetyl chain may reduce hydrophobic interactions compared to the target compound. SMILES: COc1ccccc1OCC(=O)Nc1onc2c1CCCC2 .
  • Data Gaps : Density, boiling/melting points, and biological activity data are unavailable.

1-[2-(2-Fluorophenoxy)Acetyl]-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Azetidine-3-Carboxamide

  • Structural Difference: Azetidine-3-carboxamide core with a fluorophenoxy group.
  • Molecular Formula : C₁₉H₂₀FN₃O₄.
  • Molecular Weight : 373.38 g/mol.
  • The azetidine ring introduces conformational rigidity .

4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide

  • Structural Difference: Propenyloxy-benzamide substituent instead of methoxyphenoxy-propanamide.
  • Molecular Formula : C₁₇H₁₈N₂O₃.
  • Molecular Weight : 298.34 g/mol.
  • Physicochemical Properties :
    • Predicted boiling point: 419.6 ± 45.0 °C.
    • Predicted density: 1.226 ± 0.06 g/cm³.
    • Predicted pKa: 12.13 ± 0.20 .
  • Key Features : The propenyl group may participate in click chemistry or polymerization reactions.

N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Propanamide

  • Structural Difference : Benzothiazole (sulfur-containing heterocycle) vs. benzoxazole (oxygen-containing).
  • Molecular Formula : C₁₀H₁₄N₂OS.
  • Molecular Weight : 210.30 g/mol.
  • Density : 1.247 g/cm³ .
  • Key Features : Sulfur’s larger atomic size and polarizability may alter electronic properties and metabolic pathways compared to benzoxazole derivatives.

Comparative Analysis Table

Compound Name Heterocycle Linker/Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Features
Target Compound (Propanamide) Benzoxazole 2-Methoxyphenoxy-propanamide C₁₈H₂₀N₂O₄* 328.36* Three-carbon linker enhances flexibility
2-(2-Methoxyphenoxy)-N-...Acetamide Benzoxazole 2-Methoxyphenoxy-acetamide C₁₆H₁₈N₂O₄ 302.32 Shorter linker may reduce hydrophobicity
1-[2-(2-Fluorophenoxy)Acetyl]-N-...Azetidine-3-Carboxamide Benzoxazole Fluorophenoxy-azetidine-carboxamide C₁₉H₂₀FN₃O₄ 373.38 Fluorine enhances electronegativity
4-(Prop-2-en-1-yloxy)-N-...Benzamide Benzoxazole Propenyloxy-benzamide C₁₇H₁₈N₂O₃ 298.34 Propenyl group enables reactivity
N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Propanamide Benzothiazole Propanamide C₁₀H₁₄N₂OS 210.30 Sulfur alters electronic properties

*Estimated based on structural similarity to .

Key Findings

Linker Length : The propanamide linker in the target compound likely offers greater conformational flexibility and hydrophobic interactions compared to the acetamide analog .

Heterocycle Impact : Replacing benzoxazole with benzothiazole () introduces sulfur, which may improve lipid solubility and alter metabolic stability .

Data Limitations : Critical physicochemical data (e.g., melting points, solubility) for most analogs remain unreported, highlighting gaps in publicly available literature.

Preparation Methods

Cyclization of Aminophenol Derivatives

The tetrahydrobenzoxazole ring is typically synthesized via cyclocondensation of 2-aminocyclohexanol derivatives with carbonyl sources. For example:

  • Method A : Reaction of 2-amino-4-nitrophenol with cyclohexanone in the presence of activated carbon (Darco KB) under oxidative conditions yields 5-nitro-4,5,6,7-tetrahydro-2,1-benzoxazole. Subsequent hydrogenation with Pd/C (10%) in ethanol reduces the nitro group to an amine.

  • Method B : Direct cyclization of 2-aminocyclohexanol with triphosgene in dichloromethane produces the tetrahydrobenzoxazole ring with >80% yield.

Key Data :

Starting MaterialReagent/ConditionsYieldReference
2-Amino-4-nitrophenolCyclohexanone, Darco KB, 120°C65%
2-AminocyclohexanolTriphosgene, DCM, 0°C82%

Preparation of 2-(2-Methoxyphenoxy)Propanoic Acid

Etherification of 2-Methoxyphenol

The side chain is synthesized via nucleophilic substitution:

  • Step 1 : 2-Methoxyphenol reacts with ethyl 2-bromopropionate in the presence of K₂CO₃ in acetone, yielding ethyl 2-(2-methoxyphenoxy)propionate.

  • Step 2 : Saponification with NaOH in ethanol/water produces 2-(2-methoxyphenoxy)propanoic acid.

Optimization Note : Using Mitsunobu conditions (DIAD, PPh₃) with (+)-methyl lactate enantiomers enables chiral resolution for stereoselective synthesis.

Amide Coupling to Assemble the Final Compound

Activation and Coupling Strategies

The propanamide linkage is formed via carbodiimide-mediated coupling:

  • Method A : 2-(2-Methoxyphenoxy)propanoic acid is activated with EDCI- HCl and HOBt in anhydrous DMF, followed by reaction with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine.

  • Method B : Direct coupling using T3P® (propylphosphonic anhydride) in THF at 50°C achieves >90% conversion.

Comparative Data :

Coupling AgentSolventTemperatureYieldReference
EDCI- HCl/HOBtDMF25°C75%
T3P®THF50°C92%

Alternative Routes and Modifications

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and coupling in a single pot:

  • Procedure : 2-Aminocyclohexanol, 2-(2-methoxyphenoxy)propanoic acid, and PCl₃ in toluene undergo sequential cyclization and amidation, yielding the target compound in 68% yield.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine is acylated with activated propanoic acid, followed by cleavage with TFA/water.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, 4H, aromatic), 4.20 (q, J = 6.8 Hz, 1H, CH), 3.85 (s, 3H, OCH₃), 2.90–1.50 (m, 8H, tetrahydrobenzoxazole).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

  • Unreacted amine : <0.5% (controlled via excess acylating agent).

  • Diastereomers : Resolved using chiral HPLC (Chiralpak IC column).

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis replaces EDCI with DCC (dicyclohexylcarbodiimide), reducing costs by 40% without compromising yield.

Solvent Recycling

DMF is recovered via distillation (>95% purity), aligning with green chemistry principles.

Challenges and Solutions

Low Coupling Efficiency

  • Issue : Steric hindrance from the tetrahydrobenzoxazole ring reduces reactivity.

  • Solution : Microwave-assisted coupling at 80°C enhances reaction kinetics.

Oxidative Degradation

  • Issue : The methoxyphenoxy group is prone to oxidation.

  • Solution : Conduct reactions under nitrogen and add antioxidants (e.g., BHT) .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted benzoxazole precursors with appropriate acylating agents. For example, coupling 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine with 2-(2-methoxyphenoxy)propanoic acid derivatives using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Step 2 : Reflux conditions (e.g., ethanol or THF under nitrogen) to facilitate amide bond formation, often with catalytic acids like glacial acetic acid .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone, focusing on methoxy (-OCH₃), benzoxazole, and amide peaks .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model transition states and identify energy barriers for key steps like amide coupling .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., PubChem) to predict optimal solvents, temperatures, and catalysts. For example, Bayesian optimization can narrow down conditions for maximizing yield .
  • COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up synthesis while maintaining reaction efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative Structural Analysis : Compare with analogs (e.g., replacing methoxy with chloro or fluoro groups) to assess electronic effects on activity. Use in vitro assays (e.g., enzyme inhibition) to validate hypotheses .
  • Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines to identify context-dependent activity. Statistical tools like ANOVA can quantify variability between studies .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) using tools like RevMan to identify trends or outliers .

Q. What experimental design strategies improve yield in multi-step syntheses of this compound?

  • Factorial Design : Apply a 2³ factorial design to test variables: temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5%). Analyze interactions using Minitab to identify optimal conditions .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model nonlinear relationships between variables and yield .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress in real time .

Q. How does reactor design influence the scalability of this compound’s synthesis?

  • Microreactor Systems : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the benzoxazole ring) .
  • Membrane Separation : Integrate ceramic membranes to separate intermediates, improving purity without column chromatography .
  • Scale-Up Considerations : Maintain geometric similarity (e.g., stirrer speed, Reynolds number) between lab-scale and pilot reactors to preserve reaction kinetics .

Q. What mechanistic insights can be gained from studying degradation pathways of this compound?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-A), and acidic/alkaline conditions. Monitor degradation products via LC-MS to identify vulnerable functional groups (e.g., methoxy cleavage) .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation in degradation byproducts .
  • Computational Degradation Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict stability under varying pH and temperature .

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